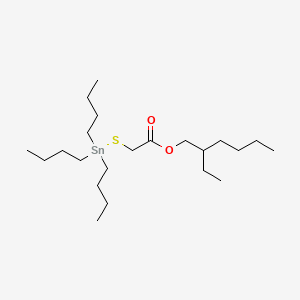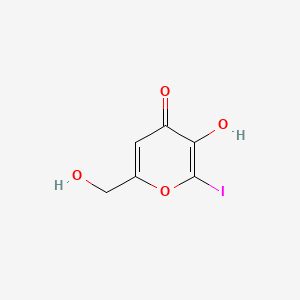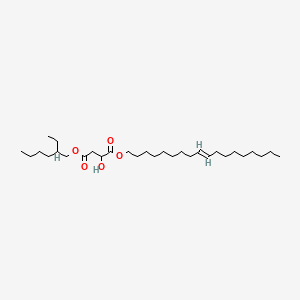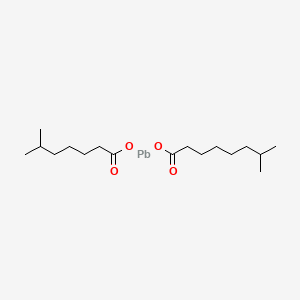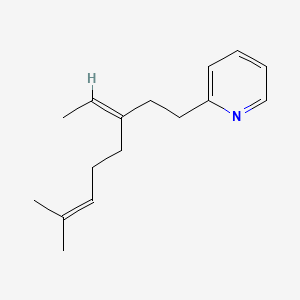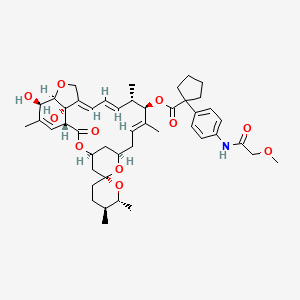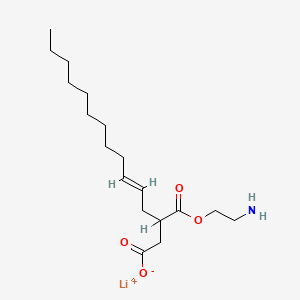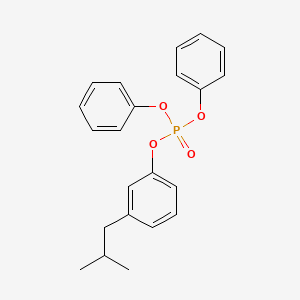
3-(2-Methylpropyl)phenyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)phenyl diphenyl phosphate: is an organic compound with the molecular formula C22H23O4P . It is a member of the diphenyl phosphate family, which is known for its applications as flame retardants and plasticizers. This compound is characterized by its stability and effectiveness in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)phenyl diphenyl phosphate typically involves the reaction of 2-methylpropylphenol with diphenyl chlorophosphate . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature range of 70-90°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: It can be reduced to form phosphites or other lower oxidation state compounds.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphate esters with higher oxidation states.
Reduction: Formation of phosphites or other reduced phosphorus compounds.
Substitution: Formation of substituted phenyl diphenyl phosphates.
Applications De Recherche Scientifique
3-(2-Methylpropyl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins, enhancing their thermal stability.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Employed as a plasticizer in the production of flexible PVC, improving its flexibility and durability.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropyl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.
Comparaison Avec Des Composés Similaires
3-(2-Methylpropyl)phenyl diphenyl phosphate can be compared with other similar compounds such as:
tert-Butylphenyl diphenyl phosphate: Known for its superior thermal stability and hydrolytic resistance.
Cresyl diphenyl phosphate: Used as a flame retardant and plasticizer with good compatibility with various polymers.
Triphenyl phosphate: A widely used flame retardant with excellent performance in enhancing the fire resistance of materials.
Uniqueness: : this compound stands out due to its balanced properties of thermal stability, hydrolytic resistance, and effectiveness as a flame retardant and plasticizer.
Propriétés
Numéro CAS |
958815-41-3 |
|---|---|
Formule moléculaire |
C22H23O4P |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[3-(2-methylpropyl)phenyl] diphenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-18(2)16-19-10-9-15-22(17-19)26-27(23,24-20-11-5-3-6-12-20)25-21-13-7-4-8-14-21/h3-15,17-18H,16H2,1-2H3 |
Clé InChI |
SRFQYSMCTJDTJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


